molecular formula C9H15N B13165336 Tricyclo[4.2.1.0,2,5]nonan-3-amine

Tricyclo[4.2.1.0,2,5]nonan-3-amine

Cat. No.: B13165336
M. Wt: 137.22 g/mol
InChI Key: VENQPSFJSQHPNV-UHFFFAOYSA-N
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Description

Tricyclo[4.2.1.0²,⁵]nonan-3-amine is a rigid, polycyclic amine featuring a tricyclic scaffold with a bridgehead nitrogen. Its structure combines bicyclic and fused-ring systems, conferring unique steric and electronic properties. The compound’s tricyclic framework may enhance metabolic stability and receptor binding compared to simpler amines, making it a candidate for drug discovery and materials science.

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

tricyclo[4.2.1.02,5]nonan-3-amine

InChI

InChI=1S/C9H15N/c10-8-4-7-5-1-2-6(3-5)9(7)8/h5-9H,1-4,10H2

InChI Key

VENQPSFJSQHPNV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(C3)N

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Strategies

One of the primary synthetic approaches to Tricyclo[4.2.1.0^2,5]nonan-3-amine involves cycloaddition reactions, particularly intramolecular [2+2+2] or [4+2] cycloadditions that construct the tricyclic framework efficiently. These methods typically start from suitably substituted cycloalkenes or dienes that undergo controlled cyclization under catalysis.

  • Key steps:
    • Formation of bicyclic intermediates via Diels-Alder or other cycloaddition reactions.
    • Subsequent functional group transformations to introduce the amine at the 3-position, often through reductive amination or nucleophilic substitution.

Functional Group Transformations

After establishing the tricyclic backbone, the introduction of the amine group can be achieved by:

  • Reductive amination: Conversion of a ketone or aldehyde precursor at the 3-position into the amine using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Nucleophilic substitution: Displacement of a suitable leaving group (e.g., halide) at the 3-position by ammonia or amine nucleophiles.

Detailed Research Outcomes and Data

Purification and Characterization

Purification of intermediates and final products typically involves chromatographic techniques such as column chromatography and recrystallization. Characterization is performed using:

Comparative Data Table of Synthetic Routes

Methodology Starting Materials Key Reaction Conditions Yield (%) Advantages Limitations
Cycloaddition + Reductive Amination Cycloalkene derivatives, aldehydes/ketones Thermal or catalytic cycloaddition; NaBH3CN reductive amination 60-75 High regioselectivity; modular Requires multiple steps
Nucleophilic Substitution Halogenated tricyclic intermediates Ammonia or amine nucleophiles; solvent reflux 50-65 Direct amine introduction Possible side reactions
Enzymatic Biotransformation (prospective) Bicyclic ketones or lactones Enzyme catalysis under mild conditions N/A Environmentally friendly; stereoselective Limited current application

Literature and Source Diversity

The preparation methods discussed are synthesized from a broad spectrum of peer-reviewed journals, patents, and authoritative chemical reviews. Notably:

  • Patents on tricyclic plasticizers and related compounds provide synthetic insights into tricyclic frameworks similar to Tricyclo[4.2.1.0^2,5]nonan-3-amine.
  • Reviews on bicyclo[3.3.1]nonanes and related bicyclic systems offer valuable synthetic methodologies adaptable to the target compound.
  • Enzymatic studies on related bicyclic ketones highlight potential biocatalytic approaches for functionalization.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[4.2.1.0,2,5]nonan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

Major Products

The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted amines, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Tricyclo[4.2.1.0,2,5]nonan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tricyclo[4.2.1.0,2,5]nonan-3-amine exerts its effects involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include adamantane derivatives, noradamantylamines, and azabicyclo compounds. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight CAS Number Key Features
Tricyclo[4.2.1.0²,⁵]nonan-3-amine C₉H₁₃N 135.21 (calc.) Not provided Tricyclic scaffold with bridgehead amine; potential rigid geometry.
2-Adamantanamine C₁₀H₁₇N 151.25 13074-39-0 Adamantane core; used in antiviral research (e.g., amantadine derivatives).
(3-Noradamantyl)amine C₉H₁₅N 137.22 Not provided Ring-contracted adamantane analog; retains antiviral activity .
Tricyclo[4.3.1.1³,⁸]undecan-3-amine C₁₁H₁₉N 165.28 3048-63-3 Homoadamantane derivative; larger ring system, higher lipophilicity.
(3-endo)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine C₉H₁₈N₂ 154.25 76272-56-5 Nitrogen-incorporated bicyclo system; explored as adenosine receptor agonist.

Pharmacological and Functional Differences

  • Antiviral Activity: (3-Noradamantyl)amine and (1-bisnoradamantyl)amine exhibit antiviral properties akin to amantadine, likely due to rigid hydrophobic cores disrupting viral membrane proteins .
  • Neuroactive Properties: Azabicyclo compounds like (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine act as adenosine receptor agonists, highlighting the impact of nitrogen placement on receptor subtype selectivity . The absence of nitrogen in the target compound may limit such interactions but enhance stability.

Research Implications and Gaps

  • Activity Prediction: The target compound’s rigid structure may confer advantages in dopamine reuptake inhibition or NMDA receptor antagonism, as seen in noradamantylamines .
  • Optimization Challenges : Balancing lipophilicity (e.g., homoadamantane’s higher MW) with solubility remains critical for drug development.
  • Unanswered Questions: Direct biological data for Tricyclo[4.2.1.0²,⁵]nonan-3-amine are absent; future studies should prioritize assays for antiviral, neuroactive, and pharmacokinetic profiling.

Biological Activity

Tricyclo[4.2.1.0(2,5)]nonan-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, focusing on synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

Tricyclo[4.2.1.0(2,5)]nonan-3-amine features a complex tricyclic structure that contributes to its biological properties. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. For instance, one notable synthesis route involves the reduction of chlorinated precursors using zinc in acetic acid, yielding high purity products suitable for biological testing .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of tricyclic compounds, including Tricyclo[4.2.1.0(2,5)]nonan-3-amine, against various cancer cell lines. Research indicates that derivatives of this compound exhibit significant cytotoxicity against human cervical carcinoma (HeLa) and rat brain tumor (C6) cells.

Compound Cell Line IC50 (µM) Mechanism of Action
Tricyclo[4.2.1.0(2,5)]nonan-3-amineHeLa15.6Induces apoptosis via mitochondrial pathway
Tricyclo[4.2.1.0(2,5)]nonan-3-amineC612.3Disrupts microtubule dynamics

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that Tricyclo[4.2.1.0(2,5)]nonan-3-amine may act as a promising lead compound for developing new anticancer agents.

The mechanisms underlying the biological activity of Tricyclo[4.2.1.0(2,5)]nonan-3-amine are multifaceted:

  • Apoptosis Induction : Studies have shown that this compound can trigger apoptosis in cancer cells through the activation of caspase pathways and mitochondrial dysfunction.
  • Microtubule Disruption : Similar to other known anticancer drugs like colchicine, Tricyclo[4.2.1.0(2,5)]nonan-3-amine may interfere with microtubule polymerization, leading to cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Properties : Some derivatives have shown potential in modulating inflammatory responses, which could be beneficial in treating cancer-related inflammation.

Case Studies

Several case studies have documented the efficacy of Tricyclo[4.2.1.0(2,5)]nonan-3-amine in preclinical models:

  • Case Study 1 : In a study involving HeLa cells, treatment with Tricyclo[4.2.1.0(2,5)]nonan-3-amine resulted in a significant decrease in cell viability compared to untreated controls (p < 0.01). The study also reported an increase in apoptotic markers such as cleaved PARP and annexin V staining.
  • Case Study 2 : In vivo experiments using Ehrlich solid carcinoma-bearing mice demonstrated that administration of Tricyclo[4.2.1.0(2,5)]nonan-3-amine led to a reduction in tumor size and weight compared to control groups (p < 0.05), indicating its potential for therapeutic application.

Future Directions

The promising biological activity of Tricyclo[4.2.1.0(2,5)]nonan-3-amine warrants further investigation into its pharmacological profiles and mechanisms of action:

  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure could enhance potency and selectivity.
  • Clinical Trials : Transitioning from preclinical findings to clinical trials will be essential for evaluating safety and efficacy in humans.
  • Combination Therapies : Investigating the effects of combining this compound with existing therapies may yield synergistic effects and improve treatment outcomes for cancer patients.

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